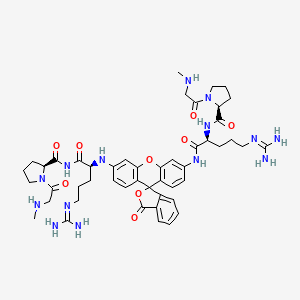
ROCK-IN-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROCK-IN-D3 is a potent and selective ROCK inhibitor.
Scientific Research Applications
3D Printing in Geoscience
Fundamental Research and Education
3D printing offers innovative ways for geoscience researchers and educators to replicate rock formations and fossils, aiding in fundamental research and education. It allows for the production of complex designs with minimal flaws and waste, making it a cost-effective and efficient tool (Ishutov et al., 2018).
Petroleum Industry Applications
In the petroleum industry, 3D printed rock proxies enable repeatable laboratory experiments without destroying natural rock samples. This technology aids in understanding multiphase fluid flow, geomechanics, and changes in rock properties over geological timescales (Ishutov et al., 2018).
Rock Mechanical Site-Descriptive Modeling
- Korea Atomic Energy Research Institute (KAERI): Site investigations at KAERI used rock mechanical site-descriptive modeling (RMSDM) to characterize rock mass and its geophysical nature. This method was used to evaluate rock mass quality and estimate mechanical properties, contributing significantly to the understanding of the site for construction and research purposes (Zhang et al., 2016).
Effects of Rock Microstructures on Permeability
- 3D Printing Investigation: Understanding rock microstructure is crucial for interpreting their permeability. 3D printing allows for creating models that can be used in laboratory experiments to study how rock microstructures affect their bulk transport properties (Head & Vanorio, 2016).
Gypsum Samples and Natural Rocks Comparison
- 3D Printed Gypsum Samples: An experimental study compared 3D printed gypsum samples with natural rocks to evaluate if their mechanical and pore network characteristics resembled natural rock. This study provides insights into the limitations and potential of 3D printing in replicating natural rock properties (Kong et al., 2018).
properties
CAS RN |
1219727-16-8 |
|---|---|
Molecular Formula |
C20H22N4O |
Molecular Weight |
334.42 |
IUPAC Name |
1-Benzyl-1-isopropyl-3-[4-(1H-pyrazol-4-yl)-phenyl]-urea |
InChI |
InChI=1S/C20H22N4O/c1-15(2)24(14-16-6-4-3-5-7-16)20(25)23-19-10-8-17(9-11-19)18-12-21-22-13-18/h3-13,15H,14H2,1-2H3,(H,21,22)(H,23,25) |
InChI Key |
LFGPPSFNJYTRRE-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(C2=CNN=C2)C=C1)N(CC3=CC=CC=C3)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ROCK-IN-D3; ROCK IN D3; ROCKIND3; ROCK inhibitor D3; ROCK-inhibitor-D3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B610482.png)




